molecular formula C12H15NO B11905825 5-Methyl-6-phenyl-4-oxa-5-azaspiro[2.4]heptane CAS No. 106051-09-6

5-Methyl-6-phenyl-4-oxa-5-azaspiro[2.4]heptane

Cat. No.: B11905825
CAS No.: 106051-09-6
M. Wt: 189.25 g/mol
InChI Key: KDRMMPFIULWGSC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Methyl-6-phenyl-4-oxa-5-azaspiro[2.4]heptane is a chemical compound with the molecular formula C12H15NO. It is a spiro compound, characterized by a unique structure where two rings are connected through a single atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-6-phenyl-4-oxa-5-azaspiro[2.4]heptane typically involves the reaction of N-methyl-1-phenylmethanimine oxide with methylene cyclopropane. The reaction conditions often include the use of solvents like diethyl ether and specific temperature controls to ensure the desired product is obtained .

Industrial Production Methods

While detailed industrial production methods are not extensively documented, the synthesis process in a laboratory setting provides a foundation for scaling up. The use of common reagents and controlled reaction environments are crucial for industrial applications .

Chemical Reactions Analysis

Types of Reactions

5-Methyl-6-phenyl-4-oxa-5-azaspiro[2.4]heptane undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions often involve specific temperatures and solvents to optimize the reaction .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxygenated derivatives, while reduction could produce various hydrogenated compounds .

Scientific Research Applications

5-Methyl-6-phenyl-4-oxa-5-azaspiro[2.4]heptane has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Methyl-6-phenyl-4-oxa-5-azaspiro[2.4]heptane involves its interaction with specific molecular targets. These interactions can influence various biochemical pathways, leading to the compound’s observed effects. Detailed studies are required to fully elucidate these mechanisms .

Comparison with Similar Compounds

Similar Compounds

  • 5-Phenyl-1-oxa-5,6-diazaspiro[2.4]heptane-4,7-dione
  • (1RS,3SR)-1-(4-Methylbenzyl)-7-phenyl-5-oxa-6-azaspiro[2.4]hept-6-en-4-one

Uniqueness

5-Methyl-6-phenyl-4-oxa-5-azaspiro[2.4]heptane is unique due to its specific spiro structure and the presence of both oxygen and nitrogen atoms within the ring system.

Biological Activity

5-Methyl-6-phenyl-4-oxa-5-azaspiro[2.4]heptane is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Molecular Characteristics

  • Molecular Formula : C11_{11}H11_{11}NO
  • Molecular Weight : 173.211 g/mol
  • LogP : 1.779 (indicating moderate lipophilicity)
  • PSA (Polar Surface Area) : 21.590 Ų

These properties suggest that the compound may exhibit favorable absorption and distribution characteristics in biological systems.

Anticonvulsant Activity

Research indicates that derivatives of the spiro[2.4]heptane structure, including this compound, have shown promising anticonvulsant effects. A study involving similar compounds demonstrated significant protection against seizures in both maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) models. For instance, a related compound exhibited an effective dose (ED50_{50}) of 12.5 mg/kg with a protection index of 24.8, suggesting a favorable therapeutic profile compared to traditional anticonvulsants like phenytoin .

The proposed mechanism of action for these compounds involves modulation of neurotransmitter systems, particularly through GABAergic pathways. By enhancing GABA receptor activity or inhibiting excitatory neurotransmitter release, these compounds may effectively reduce neuronal excitability and prevent seizures.

Cytotoxicity and Selectivity

In assessing the safety profile of this compound, studies have indicated relatively low cytotoxicity in vitro, making it a candidate for further development as a therapeutic agent. The selectivity towards pathological conditions over normal cellular functions is crucial for minimizing side effects.

Case Study 1: Synthesis and Evaluation

A recent study synthesized various derivatives of spiro[2.4]heptane compounds and evaluated their biological activities. Among these, the compound with a methylsulfonyl group showed notable anticonvulsant properties in animal models, reinforcing the potential of this chemical scaffold in drug development .

Case Study 2: Structure-Activity Relationship (SAR)

Another investigation focused on the structure-activity relationship of spiro compounds indicated that modifications at specific positions significantly influenced their biological activity. For instance, increasing lipophilicity through alkyl substitutions enhanced anticonvulsant efficacy while maintaining low toxicity profiles .

Data Summary

Compound NameMolecular FormulaED50_{50} (mg/kg)TD50_{50} (mg/kg)Protection Index
This compoundC11_{11}H11_{11}NOTBDTBDTBD
Related Compound AC11_{11}H13_{13}N3_{3}O3_{3}S12.531024.8

Note: TBD = To Be Determined based on further studies.

Properties

CAS No.

106051-09-6

Molecular Formula

C12H15NO

Molecular Weight

189.25 g/mol

IUPAC Name

5-methyl-6-phenyl-4-oxa-5-azaspiro[2.4]heptane

InChI

InChI=1S/C12H15NO/c1-13-11(9-12(14-13)7-8-12)10-5-3-2-4-6-10/h2-6,11H,7-9H2,1H3

InChI Key

KDRMMPFIULWGSC-UHFFFAOYSA-N

Canonical SMILES

CN1C(CC2(O1)CC2)C3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.